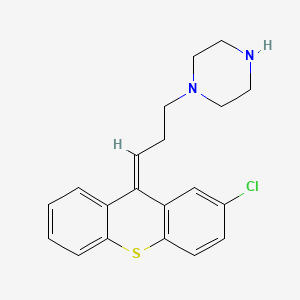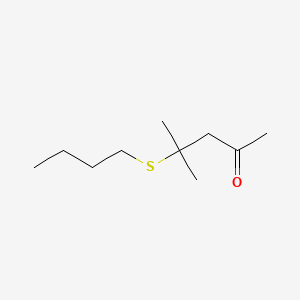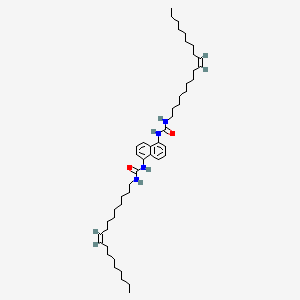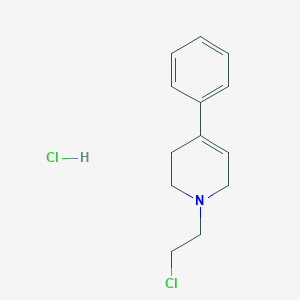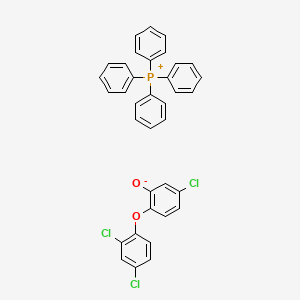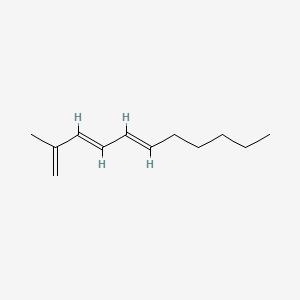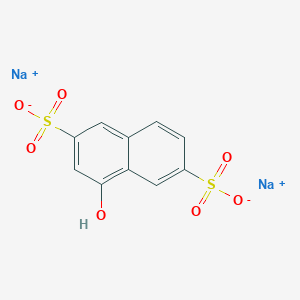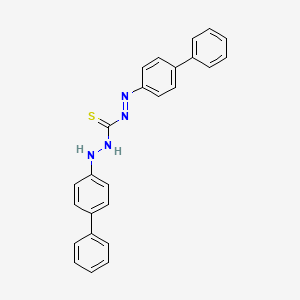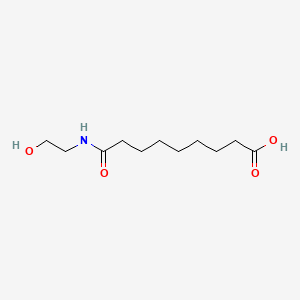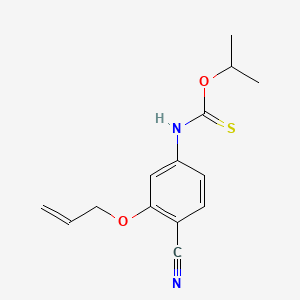![molecular formula C15H9Cl3O4 B12669955 [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid CAS No. 62967-01-5](/img/structure/B12669955.png)
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid: is an organic compound with the molecular formula C15H9Cl3O4 It is known for its unique structure, which includes a dichlorobenzoyl group attached to a phenoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study enzyme interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Dichloroacetic acid: Similar in structure but lacks the benzoyl and phenoxy groups.
Fenofibric acid: Contains a similar phenoxyacetic acid moiety but with different substituents.
Uniqueness: What sets [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid apart is its unique combination of dichloro and benzoyl groups attached to a phenoxyacetic acid backbone. This structure imparts specific chemical and biological properties that make it valuable in various applications.
Propriétés
Numéro CAS |
62967-01-5 |
|---|---|
Formule moléculaire |
C15H9Cl3O4 |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
2-[2,3-dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl3O4/c16-9-3-1-8(2-4-9)15(21)10-5-6-11(14(18)13(10)17)22-7-12(19)20/h1-6H,7H2,(H,19,20) |
Clé InChI |
NWMCYHHRDSLUGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



